molecular formula C13H9Cl2IO B14027092 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene

2-(Benzyloxy)-1,3-dichloro-5-iodobenzene

Cat. No.: B14027092
M. Wt: 379.02 g/mol
InChI Key: AYIJCIUSXPGILX-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Ethers in Contemporary Organic Synthesis

Polyhalogenated aromatic ethers are organic compounds that feature an ether group and multiple halogen atoms attached to an aromatic ring. These compounds are of considerable interest in contemporary organic synthesis due to the diverse reactivity imparted by the halogen substituents. The nature and position of the halogens on the aromatic core allow for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular frameworks. Furthermore, the presence of halogens can influence the conformational preferences and electronic properties of the molecule, which can be advantageous in the design of new materials and therapeutic agents.

Strategic Utility of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene as a Multifunctional Synthetic Precursor

Within the class of polyhalogenated aromatic ethers, this compound stands out as a particularly versatile synthetic precursor. This molecule possesses three distinct halogen atoms—two chlorine atoms and one iodine atom—each offering a different handle for chemical manipulation. The significant difference in reactivity between iodine and chlorine in common cross-coupling reactions allows for a stepwise and site-selective introduction of various substituents. The benzyloxy group not only serves as a protecting group for the phenol (B47542) but also influences the reactivity of the aromatic ring. This strategic arrangement of functional groups makes this compound a highly valuable and adaptable building block for the synthesis of a wide range of complex organic molecules.

Overview of Key Research Areas in Halogenated Aryl Chemistry

Research in halogenated aryl chemistry is a vibrant and rapidly evolving field. Key areas of investigation include the development of novel catalytic systems for the selective activation of carbon-halogen bonds, particularly the more challenging C-Cl bonds. There is also a strong focus on the late-stage functionalization of complex molecules, where the selective introduction or modification of halogen atoms can rapidly generate analogues with improved properties. Furthermore, the unique properties of halogenated aromatic compounds are being exploited in the design of new materials, such as flame retardants and liquid crystals, as well as in the development of new pharmaceuticals and agrochemicals. researchgate.netchemrj.org

Research Objectives and Scope of Investigation

This article aims to provide a comprehensive overview of the chemical compound this compound. The scope of this investigation will cover its synthesis, chemical properties, and potential applications. By examining its reactivity in detail, this work seeks to highlight its strategic importance as a multifunctional precursor in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Cl2IO

Molecular Weight

379.02 g/mol

IUPAC Name

1,3-dichloro-5-iodo-2-phenylmethoxybenzene

InChI

InChI=1S/C13H9Cl2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AYIJCIUSXPGILX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)I)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene

A logical retrosynthetic analysis of the target molecule begins with the disconnection of the benzyl (B1604629) ether bond. This is a common and reliable strategy, as ether bonds are readily formed through several robust reactions. This disconnection reveals two key precursors: the phenolic intermediate, 2,6-dichloro-4-iodophenol (B1308735) , and a suitable benzylating agent, such as benzyl bromide.

Further deconstruction of the 2,6-dichloro-4-iodophenol intermediate suggests two primary pathways. The first involves the late-stage introduction of the iodine atom, pointing to 2,6-dichlorophenol (B41786) as a more fundamental precursor. A second line of analysis involves disconnecting the hydroxyl group, which could conceptually be installed via a Sandmeyer reaction from an amino group. This route leads back to 1,3-dichloro-5-iodobenzene (B1583806) as a core building block, which itself can be disconnected to simpler, commercially available starting materials like 3,5-dichloroaniline (B42879) or 1,3-dichlorobenzene (B1664543) . This analysis outlines the main synthetic challenges: the controlled synthesis of a tri-halogenated benzene (B151609) ring and the subsequent etherification of a sterically hindered and electron-deficient phenol (B47542).

Precursor Synthesis and Regioselective Functionalization of Benzene Core

The synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. The regioselective functionalization of the benzene core to install the three halogen atoms in the correct positions is the foundational phase of the synthesis.

The preparation of 1,3-dichloro-5-iodobenzene can be approached from several starting materials, with the choice often depending on commercial availability and scalability.

One of the most direct routes begins with 3,5-dichloroaniline . This compound can be converted to the target 1,3-dichloro-5-iodobenzene via the Sandmeyer reaction. nih.gov In this process, the aniline (B41778) is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form an intermediate diazonium salt. This salt is then treated with an iodide source, typically potassium iodide, to replace the diazonium group with iodine. nih.gov The synthesis of the starting 3,5-dichloroaniline can be achieved through various methods, including the hydrogenation of 3,5-dichloronitrobenzene (B1666198) or multi-step syntheses from other chlorinated anilines. google.comwikipedia.org

An alternative strategy is the direct electrophilic iodination of 1,3-dichlorobenzene . While the benzene ring is deactivated by the two chlorine atoms, the directing effect of these meta-positioned groups favors substitution at the C5 position. Potent iodinating systems, such as those involving N-iodosuccinimide (NIS) with a catalytic amount of a strong acid or systems like iodic acid in sulfuric acid, are required to achieve this transformation in acceptable yields. nih.govorganic-chemistry.org

A more elaborate, yet highly controlled, multi-step synthesis analogous to the preparation of similar tri-halogenated benzenes can also be envisioned, starting from aniline. medium.comadamcap.com This would involve a sequence of steps:

Acetylation of aniline to protect the amino group.

Regioselective chlorination.

A second regioselective chlorination.

Hydrolysis to reveal the amino group.

Iodination.

Deamination to yield the final 1,3-dichloro-5-iodobenzene.

While lengthy, this approach offers precise control over the substitution pattern.

The final key step in the synthesis is the formation of the ether linkage. This requires the precursor 2,6-dichloro-4-iodophenol , which can be synthesized by the direct, regioselective iodination of commercially available 2,6-dichlorophenol . A common laboratory method for this transformation is the reaction of 2,6-dichlorophenol with N-iodosuccinimide (NIS) in a solvent like methanol, which has been reported to yield the desired product. chemicalbook.com

Starting MaterialReagentSolventConditionsProductYieldReference
2,6-DichlorophenolN-Iodosuccinimide (NIS)MethanolRoom Temperature, 1 hr2,6-Dichloro-4-iodophenol59% chemicalbook.com
3,5-DichlorophenolI₂ / Ag₂SO₄DichloromethaneNot specified2,6-Dichloro-4-iodophenol53% nih.gov

The Williamson ether synthesis is the most traditional and widely applied method for this transformation. organic-chemistry.org It involves the deprotonation of the phenolic hydroxyl group in 2,6-dichloro-4-iodophenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The choice of base is crucial; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can be milder. The steric hindrance from the two ortho-chlorine atoms on the phenol can slow the reaction rate, potentially requiring more forcing conditions such as elevated temperatures.

Phenol PrecursorBenzylating AgentBaseSolventGeneral Conditions
2,6-Dichloro-4-iodophenolBenzyl bromideK₂CO₃Acetone or DMFReflux
2,6-Dichloro-4-iodophenolBenzyl chlorideNaHTHF or DMF0 °C to Room Temp

Given the potential for slow reaction rates and side reactions with the Williamson synthesis due to the sterically hindered and electron-poor nature of the phenol, alternative etherification strategies have been developed.

Palladium-catalyzed benzylation offers a milder, neutral-pH alternative. In one such method, phenols react with benzyl methyl carbonate in the presence of a palladium catalyst, such as one generated from Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand like DPEphos. organic-chemistry.org This approach avoids the need for strong bases and proceeds efficiently at moderate temperatures (60–80 °C), showing good tolerance for sterically hindered substrates. organic-chemistry.org

Another modern approach involves the use of specialized benzylating reagents designed to operate under neutral conditions. For instance, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) acts as a benzyl group transfer agent upon mild heating. orgsyn.org This reagent circumvents the need for either strongly basic or acidic conditions, making it compatible with sensitive functional groups. The reaction is believed to proceed through an SN1-like pathway, where the reagent thermally generates a reactive benzyl cation that is trapped by the phenol. orgsyn.org

StrategyBenzylating AgentCatalyst/ReagentConditionsAdvantagesReference
Palladium-CatalyzedBenzyl methyl carbonatePd(η³-C₃H₅)Cp / DPEphos60–80 °CNeutral conditions, avoids strong base organic-chemistry.org
Transfer Benzylation2-Benzyloxy-1-methylpyridinium triflate (BnOPT)MgO (acid scavenger)Mild heatingNearly neutral, avoids strong acids/bases orgsyn.org

Introduction of Benzyloxy Moiety via Etherification Reactions

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves maximizing the yield and purity at each step while minimizing costs and environmental impact.

For the synthesis of the 1,3-dichloro-5-iodobenzene core, the choice between the Sandmeyer reaction of 3,5-dichloroaniline and the direct iodination of 1,3-dichlorobenzene is a key optimization point. The Sandmeyer route is often high-yielding and regiochemically unambiguous but involves the handling of potentially unstable diazonium salts. Direct iodination is more atom-economical but may require harsh conditions and careful optimization of catalysts and reagents to ensure high regioselectivity and avoid over-iodination. nih.govnih.gov

In the final etherification step, optimization of the Williamson synthesis would involve screening different base-solvent combinations and temperatures to find the ideal balance that promotes the SN2 reaction while suppressing potential side reactions. For hindered substrates, the use of cesium carbonate as a base or the addition of a phase-transfer catalyst can sometimes improve yields. orgsyn.org However, the alternative methods offer more significant optimization potential. The palladium-catalyzed approach, for example, can be optimized by screening different phosphine ligands to enhance catalytic turnover and reaction rates. organic-chemistry.org Similarly, transfer benzylation reagents like BnOPT provide an optimized pathway by fundamentally avoiding the harsh reagents that can lead to decomposition or side reactions in complex molecules. orgsyn.org The choice of method ultimately depends on the substrate's sensitivity, desired scale, and the need to avoid specific reaction conditions (e.g., strong bases).

Yield Enhancement and Side Product Minimization

Optimizing the yield and minimizing the formation of side products are crucial for the efficient synthesis of this compound. Several factors can be controlled to achieve this:

Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred to avoid side reactions. The solvent should be able to dissolve the reactants and facilitate the reaction; polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective for Williamson ether syntheses.

Reaction Temperature and Time: Careful control of the reaction temperature is necessary. While gentle heating can increase the reaction rate, excessive temperatures may lead to decomposition of the reactants or products and the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Stoichiometry of Reactants: Using a slight excess of the benzylating agent (benzyl bromide) can help to ensure the complete conversion of the starting phenol. However, a large excess should be avoided as it can lead to purification challenges.

Minimization of Side Products: A potential side reaction is the self-condensation of benzyl bromide or its reaction with any residual water in the reaction mixture. Ensuring anhydrous (dry) reaction conditions by using dried solvents and reagents can minimize these side reactions. Another possible byproduct is the O-alkylation versus C-alkylation of the phenoxide, although O-alkylation is generally favored. The choice of a polar aprotic solvent helps to favor the desired O-alkylation.

Table 1: Factors for Yield Enhancement and Side Product Minimization

FactorRecommendationRationale
Purity of Reactants Use highly purified 2,6-dichloro-4-iodophenol and benzyl bromide.Prevents the formation of impurities and simplifies product isolation.
Base Selection Use a non-nucleophilic base such as potassium carbonate.Minimizes side reactions and favors the desired ether formation.
Solvent Choice Employ a polar aprotic solvent like DMF or acetonitrile.Effectively dissolves reactants and promotes the Sₙ2 reaction.
Temperature Control Maintain a moderate reaction temperature (e.g., room temperature to 50°C).Balances reaction rate with the stability of reactants and products.
Anhydrous Conditions Use dried solvents and reagents.Prevents unwanted side reactions of the base and benzyl bromide with water.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. These principles focus on creating chemical processes that are more sustainable and less hazardous. orgsyn.orgmdpi.com

Atom Economy: The Williamson ether synthesis is inherently atom-economical as the majority of the atoms from the reactants are incorporated into the final product. The main byproduct is the inorganic salt (e.g., potassium bromide), which is generally less hazardous than organic byproducts.

Use of Safer Solvents: While DMF and acetonitrile are effective solvents, they have associated health and environmental concerns. Exploring greener solvent alternatives is a key aspect of applying green chemistry principles. Solvents such as anisole (B1667542) or cyclopentyl methyl ether (CPME) could be investigated as potentially safer replacements.

Energy Efficiency: Conducting the reaction at or near room temperature reduces the energy consumption of the process. If heating is required, using energy-efficient heating methods and optimizing the reaction time can further minimize energy usage.

Use of Renewable Feedstocks: While the direct precursors for this synthesis are derived from petrochemical sources, a broader green chemistry perspective would encourage the development of synthetic routes that utilize bio-based starting materials.

Catalysis: While the proposed synthesis uses a stoichiometric amount of base, exploring catalytic methods could further enhance the greenness of the process. For instance, the use of phase-transfer catalysts could allow for the use of less hazardous solvent systems and potentially milder reaction conditions.

Waste Prevention: Careful planning of the synthesis to maximize yield and minimize side products directly contributes to waste prevention. The inorganic salt byproduct should be disposed of in an environmentally responsible manner.

Table 2: Application of Green Chemistry Principles

PrincipleApplication in the Synthesis of this compound
Atom Economy The primary reaction has good atom economy, with the formation of an inorganic salt as the main byproduct.
Safer Solvents Investigate the use of greener solvents like anisole or CPME to replace traditional polar aprotic solvents.
Energy Efficiency Optimize the reaction to proceed at lower temperatures, ideally at ambient temperature, to reduce energy consumption.
Catalysis Explore the use of phase-transfer catalysts to potentially improve reaction efficiency and reduce the need for harsh conditions.
Waste Prevention Maximize the yield to minimize waste. Ensure proper disposal of the inorganic salt byproduct.

By integrating these principles of yield enhancement, side product minimization, and green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Mechanistic Investigations

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The aryl iodide moiety is a highly versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The iodine atom's high polarizability and the relatively weak C-I bond make it highly susceptible to oxidative addition to low-valent metal centers, which is the key initiating step in many catalytic cycles.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners for these transformations. princeton.edu

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for forming C-C bonds. nih.gov For a substrate like 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene, the reaction would occur exclusively at the iodo position, leaving the chloro substituents intact.

Substrate Scope: The reaction is compatible with a wide range of boronic acids and their derivatives (e.g., boronic esters). nih.govrsc.org This allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the benzene (B151609) ring. However, the significant steric hindrance from the two ortho groups (benzyloxy and chloro) would likely necessitate carefully optimized reaction conditions to achieve good yields. Electron-rich and electron-poor boronic acids are generally well-tolerated, though reaction rates may vary. nih.gov

Ligand Effects: The choice of phosphine (B1218219) ligand is critical for the success of Suzuki-Miyaura couplings, especially with sterically hindered substrates. organic-chemistry.orgnih.gov Bulky, electron-rich monophosphine ligands, such as those from the Buchwald and SPhos families, are known to be highly effective. nih.govrsc.org These ligands facilitate the oxidative addition step and promote the reductive elimination step, which can be sluggish for sterically congested molecules. nih.gov The use of these advanced ligands can lead to higher catalyst turnover numbers and allow the reaction to proceed under milder conditions, sometimes even at room temperature. nih.gov

Below is a table illustrating the potential outcomes and the crucial role of ligands in the Suzuki-Miyaura coupling of the target compound with various boronic acids.

Boronic Acid PartnerExpected ProductTypical Ligand ChoicePotential Challenges & Considerations
Phenylboronic acid2-(Benzyloxy)-5-phenyl-1,3-dichlorobenzeneSPhos, XPhos, RuPhosSteric hindrance may require higher catalyst loading or elevated temperatures.
4-Methylphenylboronic acid2-(Benzyloxy)-5-(4-methylphenyl)-1,3-dichlorobenzeneBuchwald-type ligandsElectron-donating groups on the boronic acid can sometimes slow transmetalation.
4-Methoxyphenylboronic acid2-(Benzyloxy)-5-(4-methoxyphenyl)-1,3-dichlorobenzenePd(PPh₃)₄ (may require harsher conditions)The ether linkage is stable under typical Suzuki conditions.
Thiophene-2-boronic acid2-(Benzyloxy)-5-(thiophen-2-yl)-1,3-dichlorobenzeneSpecialized heteroaryl coupling ligandsPotential for catalyst inhibition by the sulfur atom, requiring robust catalytic systems.
Vinylboronic acid2-(Benzyloxy)-5-vinyl-1,3-dichlorobenzeneLigands promoting fast reductive eliminationPotential for side reactions like oligomerization of the vinyl partner.

This table is illustrative and based on established principles of Suzuki-Miyaura reactions.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. rsc.org This reaction is typically co-catalyzed by palladium and a copper(I) salt. nih.gov

For this compound, the coupling would selectively occur at the C-I bond. Key reaction parameters to consider include the choice of palladium catalyst, copper source, base, and solvent.

Reaction Conditions:

Catalyst System: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a copper(I) co-catalyst (e.g., CuI) is standard.

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Solvent: Aprotic polar solvents like DMF, or amine solvents themselves, are commonly used.

Temperature: Reactions are often run at temperatures ranging from room temperature to 80 °C or higher, depending on the reactivity of the substrates. rsc.org

A significant challenge in Sonogashira couplings is the potential for the homocoupling of the alkyne partner (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and carefully controlling the reaction conditions. nih.gov Given the steric hindrance around the iodide, higher temperatures or more active catalyst systems might be necessary to achieve efficient coupling. researchgate.net

Alkyne PartnerExpected ProductTypical ConditionsPotential Issues
Phenylacetylene2-(Benzyloxy)-5-(phenylethynyl)-1,3-dichlorobenzenePd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 60 °CGlaser homocoupling of phenylacetylene.
Trimethylsilylacetylene2-(Benzyloxy)-5-((trimethylsilyl)ethynyl)-1,3-dichlorobenzenePd(OAc)₂/CuI, piperidine, THF, RTThe TMS group can be easily removed post-coupling to yield the terminal alkyne.
1-Octyne2-(Benzyloxy)-5-(oct-1-yn-1-yl)-1,3-dichlorobenzeneAqueous or organic conditions possible researchgate.netSteric bulk may slow the reaction compared to less hindered aryl iodides.

This table represents typical conditions and outcomes for Sonogashira reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. nih.gov The high reactivity of the C-I bond in this compound makes it a suitable substrate for this transformation.

The regioselectivity of the alkene addition is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond. nih.gov The stereoselectivity of the resulting alkene is usually trans.

Reaction Conditions:

Catalyst: Palladium sources like Pd(OAc)₂ are commonly used, often without phosphine ligands (ligandless) or with specific ligands to control reactivity. rsc.org

Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used. nih.gov

Solvent: Polar aprotic solvents such as DMF or NMP are typical.

The steric hindrance on the aryl iodide could influence the rate of the reaction, potentially requiring higher temperatures or longer reaction times.

Halogen-Metal Exchange and Nucleophilic Substitution Reactions

Halogen-Metal Exchange: The carbon-iodine bond is the most susceptible to halogen-metal exchange, a reaction that converts the aryl iodide into an organometallic reagent. wikipedia.org This is typically achieved using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures (-78 °C). harvard.edu The exchange is generally very fast and kinetically controlled, favoring the iodine over the less reactive chlorine atoms. princeton.edu

The resulting aryllithium species, 2-(Benzyloxy)-1,3-dichloro-5-lithiobenzene, is a powerful nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the 5-position. The reaction must be carried out under strictly anhydrous and anaerobic conditions.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the iodide is unlikely as the ring is not sufficiently activated by electron-withdrawing groups for a classical SNAr mechanism. The chlorine atoms are also unreactive under these conditions. While copper-catalyzed nucleophilic substitution reactions (e.g., Ullmann condensation) are possible with aryl iodides, these often require high temperatures and specific catalysts.

Radical Pathways in Aryl Iodide Transformations

While less common than two-electron pathways, radical mechanisms can be involved in the transformation of aryl iodides. The relatively weak C-I bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators. The benzyloxy group itself can also be a source of radicals under specific conditions. rsc.org

Some metal-halogen exchange reactions, particularly with certain organolithium reagents, are proposed to have a degree of single-electron transfer (SET) character, which would involve the formation of an aryl radical anion intermediate. princeton.edu However, for most synthetic applications involving this compound, polar, two-electron pathways like those in palladium-catalyzed couplings and halogen-metal exchange are the dominant and most synthetically useful routes.

Reactivity of the Aryl Chloride Moieties

The chlorine atoms on the aromatic ring are generally less reactive than the iodine atom in cross-coupling reactions. However, under specific conditions, they can participate in several important transformations. Their reactivity is influenced by the electron-donating nature of the adjacent benzyloxy group and the steric hindrance it imposes.

Nucleophilic Aromatic Substitution (SNAr) with Chloride Displacement

Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov In this compound, the benzyloxy group is electron-donating, which deactivates the ring toward traditional SNAr reactions. Consequently, displacement of the chloride atoms via the classical addition-elimination mechanism is challenging and generally requires harsh conditions or very strong nucleophiles. youtube.comyoutube.com

The reaction proceeds through a two-step addition-elimination pathway, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate. youtube.com For substrates lacking strong activation, an alternative elimination-addition (benzyne) mechanism can sometimes be operative, especially with exceptionally strong bases like sodium amide. youtube.com However, specific studies detailing successful SNAr reactions with chloride displacement on this compound are not prominent in the literature, suggesting other functional groups on the molecule offer more favorable pathways for modification.

Cross-Coupling Reactions Involving Aryl Chlorides

While aryl iodides are significantly more reactive, the functionalization of aryl chlorides via transition-metal-catalyzed cross-coupling reactions has become a powerful tool in synthesis. These reactions often require specialized catalyst systems, including electron-rich, bulky phosphine ligands, to facilitate the challenging oxidative addition of the catalyst (typically palladium or nickel) into the strong carbon-chlorine bond. nih.govdicp.ac.cn

In the context of this compound, the primary challenge is achieving selectivity. Due to the much higher reactivity of the C-I bond, cross-coupling reactions will overwhelmingly occur at the iodo position first. Subsequent coupling at the C-Cl positions would necessitate more forcing conditions, which could risk cleaving the benzyloxy ether. Nickel-based catalyst systems have shown particular promise for activating inert aryl chloride bonds, sometimes allowing for reactions that are difficult to achieve with palladium. dicp.ac.cn The development of chemoselective methods remains a key area of research to enable sequential functionalization of such polyhalogenated aromatic compounds.

Directed Metalation Strategies for Selective Functionalization

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organolithium intermediate. This intermediate can then be trapped by various electrophiles.

For this compound, the benzyloxy group can potentially act as a DMG. However, the presence of two chlorine atoms flanking the benzyloxy group complicates this approach. The most acidic proton is likely the one at the C4 position, between the chloro and iodo substituents. An alternative strategy involves the benzylic protons themselves. It has been shown that an α-lithiobenzyloxy group, generated by selective lithiation with t-BuLi, can act as a DMG, directing a second lithiation at an ortho position on the phenyl ring to which it is attached. researchgate.net This would generate a dianion, offering a route to functionalization at the C6 position. This approach provides a pathway to substitution patterns that are not readily accessible through other means.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a common and robust protecting group for phenols. Its stability and methods for its selective removal are critical considerations in multi-step syntheses involving this compound.

Selective Cleavage and Deprotection Methodologies

The removal of a benzyl (B1604629) ether protecting group is a well-established transformation in organic synthesis, with several methods available. The choice of method depends on the functional group tolerance of the substrate.

Catalytic Hydrogenolysis : This is one of the most common and mildest methods, typically employing a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction cleaves the benzyl C-O bond to yield the free phenol (B47542) and toluene. organic-chemistry.org This method is generally clean and high-yielding but is incompatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups.

Lewis Acid-Mediated Cleavage : Strong Lewis acids like boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3) can effectively cleave benzyl ethers, even at low temperatures. atlanchimpharma.com This method is suitable for molecules that are sensitive to reduction but may not be compatible with acid-labile groups. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com

Oxidative Cleavage : Oxidizing agents can also be used for debenzylation. A prominent reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.orgnih.gov More recent protocols have utilized copper catalysts in the presence of reagents like diacetoxyiodobenzene (B1259982) to achieve oxidative cleavage under mild conditions. semanticscholar.orgumich.edu

A summary of common debenzylation methods is presented below.

MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, Solvent (e.g., EtOH, EtOAc)Mild, clean, high-yieldingIncompatible with reducible groups
Lewis Acid Cleavage BCl₃ or BBr₃, DCM, low temp.Useful for reduction-sensitive substratesIncompatible with acid-labile groups
Oxidative Cleavage DDQ, MeCN, often with photoirradiationOrthogonal to reductive methodsCan be substrate-dependent, may require specific activators
Copper-Catalyzed Oxidation Cu(OTf)₂, PhI(OAc)₂, TsNH₂Mild conditionsRequires a catalytic system and co-oxidants

Stability under Diverse Reaction Conditions

The benzyloxy ether linkage demonstrates considerable stability across a wide range of reaction conditions, which is a key reason for its widespread use as a protecting group. organic-chemistry.org

It is generally stable to:

Basic Conditions : It is resistant to strong bases such as metal hydroxides, alkoxides, and organolithium reagents (provided the temperature is kept low to prevent Wittig rearrangement). organic-chemistry.org This allows for reactions like directed metalation or base-mediated substitutions at other sites on the molecule.

Many Oxidizing and Reducing Agents : The benzyl ether is stable to many common reagents used for functional group transformations, such as chromic acid-based oxidants, NaBH₄, and LiAlH₄. organic-chemistry.org

Nucleophiles : It is generally unreactive toward common nucleophiles used in substitution and coupling reactions. organic-chemistry.org

This stability allows for the selective manipulation of the aryl halide moieties on this compound without affecting the ether linkage. For example, Suzuki, Heck, or Sonogashira cross-coupling reactions at the iodo-position can be performed, leaving the benzyloxy group intact for subsequent deprotection at a later stage in the synthesis.

Interplay and Chemo-selectivity Among Multiple Halogen Substituents and Ether Group

The presence of three different halogen atoms (two chloro and one iodo) on the benzene ring introduces the concept of chemo-selectivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order: I > Br > Cl > F. wikipedia.orglibretexts.org This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst, which is often the rate-determining step. libretexts.org

In "this compound," the iodine atom at the C5 position is significantly more reactive than the chlorine atoms at the C1 and C3 positions. This difference in reactivity allows for selective functionalization at the C-I bond while leaving the C-Cl bonds intact. This chemo-selectivity is a valuable tool in synthetic chemistry, enabling the sequential introduction of different functional groups onto the aromatic ring. For instance, a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reaction would be expected to occur exclusively at the C-I bond under carefully controlled conditions. nih.govnih.govrsc.org

The benzyloxy group, being an electron-donating group, can also influence the reactivity of the adjacent C-Cl bonds. The increased electron density at the ortho positions (C1 and C3) can affect the oxidative addition step in catalytic cycles. However, the inherent higher reactivity of the C-I bond generally dominates, ensuring high chemo-selectivity.

Detailed Mechanistic Studies of Catalyzed and Non-Catalyzed Reactions

In Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The catalytic cycle would involve an initial oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, would yield the coupled product and regenerate the Pd(0) catalyst. Key intermediates would be the oxidative addition adduct and the transmetalation complex. researchgate.netrsc.orgnih.gov

Sonogashira Coupling: In the presence of a palladium catalyst and a copper co-catalyst, a key intermediate is the copper(I) acetylide, which is formed from the terminal alkyne. This species then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. wikipedia.orglibretexts.org In copper-free variants, the mechanism involves direct interaction of the alkyne with the palladium complex. wikipedia.org

Buchwald-Hartwig Amination: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.orgnih.govyoutube.com

The general structure of the key oxidative addition intermediate for these reactions is depicted below:

Figure 1: Postulated Oxidative Addition Intermediate in Palladium-Catalyzed Cross-Coupling Reactions
[L represents a ligand, typically a phosphine]

Transition State in Electrophilic Aromatic Substitution:

For any potential electrophilic aromatic substitution, the rate-determining step would be the formation of the arenium ion (sigma complex) intermediate. The stability of this intermediate is crucial. The benzyloxy group would stabilize the positive charge through resonance, particularly when the electrophile attacks the positions that would be ortho or para to it. However, since these positions are already substituted, any further substitution would be directed by the combined electronic effects and sterically governed by the existing large benzyloxy and halogen groups.

Transition State in Metal-Catalyzed Cross-Coupling:

The transition state for the oxidative addition step in palladium-catalyzed reactions is a critical point in the reaction pathway. For "this compound," the lower bond energy of the C-I bond compared to the C-Cl bond would lead to a lower activation energy for the oxidative addition at the C5 position.

The steric hindrance around the C1 and C3 positions, due to the adjacent bulky benzyloxy group, would also increase the activation energy for oxidative addition at these sites, further favoring reaction at the C5 position. rsc.org The electron-donating nature of the benzyloxy group enriches the electron density of the ring, which can facilitate the oxidative addition step. researchgate.net

The elucidation of the precise reaction pathway would require computational studies and experimental kinetic analysis, which are not available for this specific molecule in the reviewed literature. However, based on analogous systems, a clear preference for reaction at the iodo-substituted position is the overwhelmingly favored pathway.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthon for Complex Molecular Architecture Construction

The strategic placement of multiple reactive sites on the benzene (B151609) ring of "2-(Benzyloxy)-1,3-dichloro-5-iodobenzene" positions it as a potentially valuable synthon for the construction of intricate molecular frameworks. The differing reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the presence of the benzyloxy group, offers a platform for sequential and site-selective reactions.

Synthesis of Polycyclic Aromatic Compounds

While specific examples utilizing "this compound" in the synthesis of polycyclic aromatic compounds (PACs) are not extensively documented in publicly available research, its structure lends itself to such applications. The iodo-substituent can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds. For instance, a palladium-catalyzed Suzuki coupling with an appropriate boronic acid derivative could be envisioned as a key step in building a larger aromatic system. Subsequent intramolecular cyclization reactions, potentially involving the chloro-substituents or the benzyloxy group after deprotection, could then lead to the formation of a polycyclic structure. The steric and electronic effects of the chlorine atoms would likely influence the regioselectivity of these cyclization steps.

Construction of Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. "this compound" could serve as a precursor for various heterocyclic systems. For example, Buchwald-Hartwig amination or other related cross-coupling reactions at the iodo-position could introduce nitrogen-containing functionalities. Subsequent intramolecular reactions, such as a nucleophilic aromatic substitution of one of the chlorine atoms by the newly introduced amine, could lead to the formation of nitrogen-containing heterocycles. Similarly, coupling with sulfur or oxygen nucleophiles could pave the way for the synthesis of sulfur- or oxygen-containing heterocyclic systems.

Precursor in the Development of New Synthetic Methodologies

The unique electronic and steric properties of "this compound" make it a candidate for use as a model substrate or precursor in the development of novel synthetic methods.

Novel Catalytic Systems for Halogenated Aromatics

The development of catalysts that can selectively activate and functionalize specific C-X bonds (where X is a halogen) is an active area of research. The presence of both C-I and C-Cl bonds on the same aromatic ring in "this compound" provides an excellent platform for studying the selectivity of new catalytic systems. Researchers could use this compound to test the ability of a novel catalyst to selectively react at the more reactive C-I bond while leaving the C-Cl bonds intact, or vice versa. Such studies are crucial for developing more sophisticated and selective cross-coupling methodologies.

Development of Remote C-H Activation Strategies

Remote C-H activation, the functionalization of a C-H bond that is not in close proximity to a directing group, is a significant challenge in organic synthesis. The benzyloxy group in "this compound" could potentially serve as a directing group to facilitate C-H activation at a remote position on the benzene ring or even on the benzyl (B1604629) group itself. The development of new ligands and catalytic systems capable of achieving such transformations could be explored using this compound as a test substrate. The electronic effects of the halogen atoms would undoubtedly play a role in the feasibility and outcome of such reactions.

Building Block for Functional Materials (Non-Biological Focus)

The incorporation of halogen atoms and a benzyloxy group into an aromatic framework suggests that "this compound" could be a valuable building block for the synthesis of functional materials with tailored properties.

Monomers for Specialty Polymers or Oligomers

There is no available research documenting the use of this compound as a monomer in the synthesis of specialty polymers or oligomers. Searches for polymerization reactions, such as polycondensation or cross-coupling polymerization, involving this specific compound have not yielded any results. Therefore, no data on the resulting polymers' properties, such as thermal stability, mechanical strength, or solubility, can be provided.

Components for Liquid Crystals or Electronic Materials

No studies have been found that investigate the liquid crystalline properties of this compound or its derivatives. Information regarding its potential as a component in liquid crystal mixtures, including data on phase transition temperatures, birefringence, or dielectric anisotropy, is absent from the available literature. Furthermore, its application as a component in electronic materials, for instance as an organic semiconductor, an insulator, or in the synthesis of organic light-emitting diodes (OLEDs), is not documented.

Comprehensive NMR Spectroscopic Analysis for Structural and Conformational Insights

NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic effects of the substituents and the molecule's preferred conformation. ugm.ac.idugm.ac.id

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the molecule.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, key correlations would be observed among the ortho, meta, and para protons of the benzyl group's phenyl ring. A critical, albeit weak, correlation would be expected between the aromatic protons H-4 and H-6 on the main ring, confirming their meta-relationship (⁴JHH coupling). youtube.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons. For instance, the benzylic CH₂ protons would show a direct correlation to their corresponding carbon signal, and the aromatic C-H signals from both rings would be definitively assigned. researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different molecular fragments. ugm.ac.idyoutube.com The most significant HMBC correlation would be from the benzylic CH₂ protons to the C-2 carbon of the dichlorinated iodobenzene (B50100) ring, confirming the ether linkage. Additional key correlations would include:

Benzylic CH₂ protons to the C-1' (ipso) carbon of the benzyl phenyl ring.

Aromatic proton H-4 to carbons C-2, C-6, and C-5.

Aromatic proton H-6 to carbons C-2, C-4, and C-5. These correlations are instrumental in confirming the substitution pattern on the central phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.netyoutube.com A key NOESY cross-peak would be expected between the benzylic CH₂ protons and the H-6 proton on the main ring. The intensity of this correlation would help determine the preferred rotational conformation around the C2-O bond, indicating the spatial proximity of the benzyloxy group to the adjacent C-H bond.

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-4 H-6 (weak)C-4C-2, C-5, C-6H-6
H-6 H-4 (weak)C-6C-2, C-4, C-5H-4, CH₂
CH₂ H-2', H-6' (benzyl)C-7 (CH₂)C-2, C-1' (benzyl)H-6, H-2', H-6' (benzyl)
H-2', H-6' (benzyl) H-3', H-5' (benzyl), CH₂C-2', C-6' (benzyl)C-4' (benzyl), C-7 (CH₂)CH₂, H-3', H-5' (benzyl)
H-3', H-5' (benzyl) H-2', H-6', H-4' (benzyl)C-3', C-5' (benzyl)C-1' (benzyl)H-2', H-6', H-4' (benzyl)
H-4' (benzyl) H-3', H-5' (benzyl)C-4' (benzyl)C-2', C-6' (benzyl)H-3', H-5' (benzyl)

The chemical shifts of the aromatic protons and carbons are heavily influenced by the electronic nature of the substituents. chemistryviews.orgresearchgate.net The benzyloxy group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The chlorine and iodine atoms are electron-withdrawing via induction (-I effect) and weakly electron-donating via resonance (+R effect).

¹H NMR Analysis: The main dichlorinated iodobenzene ring contains two protons, H-4 and H-6. The benzyloxy group at C-2 will exert a shielding effect, particularly at the ortho (H-6) and para (H-4) positions. Conversely, the halogens at C-1, C-3, and C-5 will have a deshielding effect. The net result is a complex interplay of these influences. The two protons are expected to appear as distinct signals, likely doublets, coupled to each other through a small meta-coupling constant (⁴JHH ≈ 2-3 Hz). The benzyloxy group itself will show a characteristic singlet for the CH₂ protons and a multiplet pattern for the five protons on its phenyl ring. rsc.org

¹³C NMR Analysis: The carbon chemical shifts are highly diagnostic. The carbons directly attached to the electronegative substituents (C-1, C-2, C-3, C-5) will be significantly deshielded and appear downfield. The C-5 carbon, bonded to the large and polarizable iodine atom, is expected to be shifted significantly upfield due to the "heavy atom effect." The remaining carbons, C-4 and C-6, will have shifts determined by the combined electronic effects of all substituents.

Table 2: Predicted ¹H and ¹³C Chemical Shifts (in ppm) for this compound *

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for ¹³C Shift
C-1 -~133Attached to Cl, ortho to -OBn
C-2 -~155Attached to electronegative -OBn
C-3 -~135Attached to Cl, ortho to -OBn
C-4 ~7.6~134Para to -OBn, ortho to -I and -Cl
C-5 -~95Attached to I (heavy atom effect)
C-6 ~7.3~120Ortho to -OBn and -Cl
CH₂ ~5.2~72Benzylic ether carbon
C-1' (ipso) -~136Attached to OCH₂
C-2'/C-6' ~7.4~128Ortho protons on benzyl ring
C-3'/C-5' ~7.4~129Meta protons on benzyl ring
C-4' ~7.3~128Para proton on benzyl ring

*Predicted values are estimates based on standard substituent effects and data from similar compounds. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₃H₉Cl₂IO). Furthermore, the isotopic distribution pattern and fragmentation pathways offer definitive structural confirmation. imrpress.com

The presence of two chlorine atoms creates a characteristic isotopic pattern for the molecular ion peak. Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Iodine is monoisotopic (¹²⁷I). whitman.eduorgchemboulder.com Consequently, the molecular ion will appear as a cluster of peaks corresponding to molecules containing different combinations of chlorine isotopes:

M⁺: [C₁₃H₉³⁵Cl₂¹²⁷IO]⁺

[M+2]⁺: [C₁₃H₉³⁵Cl³⁷Cl¹²⁷IO]⁺

[M+4]⁺: [C₁₃H₉³⁷Cl₂¹²⁷IO]⁺

The expected relative intensity ratio for these peaks is approximately 9:6:1, which is a clear signature for a molecule containing two chlorine atoms. libretexts.orgresearchgate.net

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. The most favorable cleavage is often the one that produces the most stable carbocation. A primary fragmentation pathway involves the cleavage of the C₇-O bond, leading to the formation of the highly stable benzyl cation.

Table 3: Plausible Fragmentation Pathways and Expected Fragments in the Mass Spectrum

m/z (Nominal)Proposed Fragment IonFormulaFragmentation Pathway
414[M]⁺ [C₁₃H₉Cl₂IO]⁺Molecular Ion
323[M - C₇H₇]⁺[C₆H₂Cl₂IO]⁺Loss of benzyl radical
287[M - I]⁺[C₁₃H₉Cl₂O]⁺Loss of iodine radical
91[C₇H₇]⁺[C₇H₇]⁺Cleavage of C₇-O bond (often base peak)
77[C₆H₅]⁺[C₆H₅]⁺Loss of CH₂ from benzyl cation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray data would provide precise values for the torsional angles that define the molecule's conformation. The key conformational feature is the orientation of the benzyloxy group relative to the plane of the dichlorinated iodobenzene ring. This is defined by the C3-C2-O-C7 dihedral angle. The observed conformation in the solid state would represent a low-energy state, balancing steric hindrance between the benzyl group and the chlorine atom at C-3 with favorable crystal packing forces and potential intramolecular interactions. The C-O-C bond angle of the ether linkage would also be determined with high precision.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Electronic Structure Analysis

The vibrational modes of the aromatic ring are expected to be prominent in both FTIR and Raman spectra. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene ring influences the intensity and position of these bands. The presence of both electron-withdrawing (chlorine, iodine) and electron-donating (benzyloxy) groups would affect the electronic distribution within the ring and, consequently, the vibrational frequencies of the ring modes.

The benzyloxy group introduces several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group and the phenyl ring of the benzyl group would also appear in the 3100-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the FTIR spectrum, typically in the 1260-1000 cm⁻¹ region. Specifically, the aryl-O stretch is anticipated around 1250 cm⁻¹, and the alkyl-O stretch around 1040 cm⁻¹.

The carbon-halogen bonds will also exhibit characteristic stretching vibrations. The C-Cl stretching vibrations are typically observed in the 800-600 cm⁻¹ region. Due to the presence of two chlorine atoms, multiple bands may be observed. The C-I stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range, owing to the larger mass of the iodine atom.

A hypothetical table of expected vibrational frequencies for this compound, based on typical group frequencies, is presented below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Primary Spectroscopic Technique
Aromatic RingC-H Stretch3100-3000FTIR, Raman
Aromatic RingC=C Stretch1600-1450FTIR, Raman
Benzyl GroupC-H Stretch (Aromatic)3100-3000FTIR, Raman
Benzyl GroupC-H Stretch (Aliphatic, -CH₂-)2950-2850FTIR, Raman
Ether LinkageC-O-C Asymmetric Stretch1275-1200FTIR
Ether LinkageC-O-C Symmetric Stretch1075-1020FTIR
DichlorobenzeneC-Cl Stretch800-600FTIR, Raman
IodobenzeneC-I Stretch600-500FTIR, Raman

A deeper understanding of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. Such theoretical studies can provide calculated vibrational frequencies and intensities, which can then be compared with experimental data for a more definitive assignment of the observed spectral bands. For instance, in the vibrational analysis of related iodinated aromatic compounds like benziodoxoles, local vibrational mode analysis has been used to quantify bond strengths, which correlates with their vibrational frequencies. mdpi.com

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution (SNAr) reaction, such as a Williamson ether synthesis, can be effectively monitored in real-time using various spectroscopic techniques. These methods allow for the tracking of reactant consumption and product formation, providing valuable insights into reaction kinetics and mechanism.

UV/vis Spectroscopy is a viable technique for monitoring the progress of reactions involving aromatic compounds. acs.org The electronic transitions of the reactants and products often occur at different wavelengths, allowing for their individual concentrations to be monitored. For example, in the reaction of a substituted phenol (B47542) with a halogenated benzene, the formation of the ether product can be followed by the appearance of a new absorption band at a specific wavelength. acs.org By measuring the change in absorbance over time, the reaction rate can be determined.

A hypothetical kinetic study using UV/vis spectroscopy for the synthesis of this compound could involve the following:

Time (minutes) Absorbance at λ_max of Product Concentration of Product (M) Rate (M/s)
00.0000.000-
100.2500.0254.17 x 10⁻⁵
200.4500.0453.33 x 10⁻⁵
300.6000.0602.50 x 10⁻⁵
600.9000.0901.67 x 10⁻⁵
901.0500.1058.33 x 10⁻⁶
1201.1250.1134.17 x 10⁻⁶

From such data, kinetic parameters like the rate constant (k) and the order of the reaction can be determined. Plotting the concentration of the product versus time would reveal the reaction profile, and further mathematical analysis can elucidate the rate law.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for in-situ reaction monitoring. rsc.org ¹H NMR spectroscopy is particularly useful as the chemical shifts of the protons in the reactants and products are typically distinct. For the synthesis of this compound, one could monitor the disappearance of the proton signal of the starting phenol's hydroxyl group and the appearance of the characteristic signals for the benzylic protons (-CH₂-) in the product. The integration of these signals provides a quantitative measure of the concentration of each species over time.

A hypothetical dataset from an in-situ ¹H NMR monitoring of the reaction could look like this:

Time (minutes) Integral of Phenolic -OH (Reactant) Integral of Benzylic -CH₂ (Product) % Conversion
01.000.000
150.780.2222
300.590.4141
600.350.6565
1200.120.8888
1800.030.9797

By analyzing the rate of change of these integrals, detailed kinetic information can be extracted, including rate constants and activation energies if the experiment is performed at different temperatures. acs.org This approach provides a comprehensive understanding of the reaction dynamics without the need for sample quenching and offline analysis.

Based on a comprehensive search of available scientific literature, there is currently no published research focusing on the computational and theoretical investigations of the specific chemical compound “this compound.” Therefore, it is not possible to provide the detailed analysis and data tables requested for the specified outline.

Scientific research, particularly in the area of computational chemistry, is highly specific to the molecule being studied. The molecular structure, electronic properties, conformational behavior, and reaction mechanisms are unique to each compound. Extrapolating data from structurally similar but different molecules would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as requested.

Further research or de novo computational studies would be required to generate the data necessary to fulfill the detailed sections and subsections of the provided outline. Without such dedicated studies on this particular compound, any attempt to generate the requested article would be speculative and not based on verifiable research findings.

Conclusion

Computational and Theoretical Investigations

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive search of scientific literature and spectral databases did not yield specific studies focused on the computational prediction and experimental validation of spectroscopic parameters for the compound 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene. Consequently, a direct comparison between theoretical and experimental data for this specific molecule cannot be provided at this time.

While general computational methods, such as Density Functional Theory (DFT), are widely and successfully employed for the prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts for a vast array of organic molecules, specific research applying these methods to this compound is not publicly available. Such computational studies are crucial for predicting the 1H and 13C NMR spectra, which would involve calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions is typically validated by comparing the calculated chemical shifts with those obtained from experimentally recorded spectra.

The validation process involves acquiring experimental NMR data for a synthesized and purified sample of this compound. The experimental 1H and 13C NMR spectra would then be compared against the computationally predicted spectra. A strong correlation between the predicted and experimental values would validate the computational model and the geometric and electronic structure used for the calculation. Discrepancies, on the other hand, can point to interesting molecular conformations or electronic effects not captured by the initial theoretical model.

Given the absence of published research, the generation of data tables comparing predicted and experimental spectroscopic values for this compound is not possible. Further research, involving both the computational modeling and the experimental spectroscopic analysis of this compound, is required to produce the data for such a comparative study.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is largely dictated by its carbon-halogen bonds, with the carbon-iodine bond being the most labile and susceptible to a range of transformations. Future research can focus on leveraging this reactivity in unconventional ways.

Aryl iodides are known to exhibit diverse reactivity, capable of acting as formal aryl cations, radicals, or anions depending on the activation method. nih.govacs.org This offers a rich field for exploration beyond standard cross-coupling reactions. One promising avenue is the use of hypervalent iodine chemistry. Aryl iodides can be oxidized in situ to generate catalytic hypervalent iodine species, which facilitate a variety of oxidative transformations without the need for transition metals. nih.govacs.orgresearchgate.net This approach could enable novel C-C and C-heteroatom bond formations on the this compound core.

Furthermore, photochemical activation of the aryl-iodide bond represents a green and sustainable strategy to generate aryl radical intermediates. acs.org Exploring these light-induced transformations could lead to new, previously inaccessible derivatives. The presence of the ortho-chloro and benzyloxy groups can also be exploited for directed C-H functionalization reactions at the C6 position, adding another layer of synthetic complexity.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis and derivatization of complex molecules like this compound can benefit significantly from modern process technologies such as flow chemistry and automation. beilstein-journals.org Continuous flow processing offers numerous advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety, and improved scalability. beilstein-journals.orgrsc.org

Halogenation and organometallic reactions, which are often highly exothermic and rapid, are particularly well-suited for the precise control offered by flow reactors. rsc.orgrsc.orgresearchgate.net The synthesis of this compound or its subsequent functionalization via reactions like nucleophilic aromatic substitution (SNAr) could be rendered safer and more efficient in a continuous flow setup. vapourtec.com

Moreover, integrating these flow reactors into end-to-end automated systems can enable high-throughput synthesis and purification of derivative libraries. nih.gov Such platforms are invaluable in medicinal chemistry for rapidly accessing novel chemical space and accelerating drug discovery programs. nih.gov

FeatureBatch SynthesisFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratio; risk of hot spots.High surface area-to-volume ratio; excellent temperature control.
Safety Handling of large quantities of hazardous reagents; risk of thermal runaway.Small reaction volumes (holdup); improved containment and control of exotherms. researchgate.net
Scalability Challenging; often requires re-optimization of reaction conditions.Straightforward "scaling-out" by running the system for longer periods. rsc.org
Mixing Can be inefficient, leading to side reactions and lower yields.Rapid and efficient mixing, improving reaction selectivity and speed. beilstein-journals.org
Process Control Manual or semi-automated; difficult to monitor in real-time.Fully automatable with integrated process analytical technology (PAT).

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize hazardous solvent use, and improve energy efficiency. alfa-chemistry.com The synthesis of this compound can be re-evaluated through this lens.

The formation of the aryl ether bond, traditionally accomplished via the Williamson ether synthesis, can be improved. Greener alternatives include catalytic versions that use weaker, less toxic alkylating agents and avoid the production of salt byproducts, or metal-free arylations conducted in water. acs.orgorganic-chemistry.orgresearchgate.net

For the halogenation steps, particularly iodination, sustainable methods are available that replace harsh reagents. The use of molecular iodine or potassium iodide with eco-friendly oxidants like hydrogen peroxide (H₂O₂) under solvent-free conditions is a viable green alternative. researchgate.netmdpi.com Research into using iodine as a recyclable catalyst for aerobic oxidations further enhances the sustainability of such processes. researchgate.net Additionally, addressing the sourcing of iodine itself, through recycling from industrial waste, is a critical component of a fully sustainable lifecycle. coherentmarketinsights.com

Design and Synthesis of Advanced Derivatives with Tunable Chemical Properties

The polysubstituted nature of this compound makes it an excellent platform for the programmed synthesis of advanced derivatives with tailored properties. sciencedaily.comresearchgate.net By selectively modifying the different functional groups, researchers can fine-tune the molecule's electronic, steric, and photophysical characteristics for applications in materials science and medicinal chemistry. nih.govchemrxiv.orgmdpi.com

The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups. The C-Cl bonds, while less reactive, can undergo nucleophilic aromatic substitution, particularly if further activated. Finally, the benzyloxy moiety can be modified on its own phenyl ring or cleaved to reveal a phenol (B47542) for further functionalization. google.com This hierarchical reactivity allows for a stepwise and controlled approach to building molecular complexity.

Modification SiteReaction TypePotential Property Change
C5-Iodine Suzuki CouplingExtension of π-conjugation, altering HOMO-LUMO gap and fluorescence.
C5-Iodine Sonogashira CouplingIntroduction of rigid linear linkers for materials applications.
C1/C3-Chlorine Nucleophilic Aromatic Substitution (SNAr)Attachment of amines or alkoxides, modifying solubility and H-bonding capacity.
Benzyloxy Ring Electrophilic Aromatic SubstitutionIntroduction of electron-donating/withdrawing groups to tune electronics remotely.
Ether Linkage Cleavage (e.g., H₂/Pd)Unveiling a reactive phenol group for further derivatization.

Potential in Supramolecular Chemistry (e.g., Halogen Bonding in Crystal Engineering)

The presence of multiple halogen atoms makes this compound a highly promising building block for supramolecular chemistry and crystal engineering. The primary interaction of interest is the halogen bond (XB), a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. ethz.ch

The strength of this interaction is dependent on the polarizability of the halogen, following the trend I > Br > Cl. nih.govnih.gov Therefore, the iodine atom at the C5 position is the strongest halogen bond donor on the molecule. The presence of two electron-withdrawing chlorine atoms on the same ring is expected to increase the positive electrostatic potential of the σ-hole on the iodine, making it a particularly effective XB donor. researchgate.net

This strong and highly directional interaction can be used to construct well-defined supramolecular assemblies, such as co-crystals with nitrogen-containing heterocycles or other halogen bond acceptors. nih.govyoutube.com The weaker chlorine atoms could also participate in secondary halogen bonding interactions, potentially leading to more complex and robust multi-dimensional networks. nih.gov Furthermore, interactions between the iodine atom and aromatic π-systems present another avenue for creating ordered solid-state structures. researchgate.netmdpi.com

Halogen Bond ParameterTypical Characteristics
Interaction Strength Typically 5–40 kJ/mol, comparable to hydrogen bonds.
Donor Atom Iodine (strongest), Bromine, Chlorine.
Acceptor Atom Lewis basic atoms (e.g., N, O, S, Se).
Bond Angle (C-X···A) Highly directional, preferring angles close to 180°. ethz.ch
Contact Distance Less than the sum of the van der Waals radii of the donor and acceptor atoms. ethz.ch

Q & A

Q. Basic

  • NMR : Use 2D techniques (HSQC, HMBC) to assign signals. Benzyloxy protons (δ 4.8–5.2 ppm) split into a singlet, while aromatic protons show coupling patterns based on substituent proximity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic clusters from Cl/I .
  • IR : Benzyloxy C-O stretch (~1250 cm⁻¹) and C-I stretch (~500 cm⁻¹) .

How does the stability of the iodo group influence its use in cross-coupling reactions?

Advanced
The C-I bond’s moderate strength allows oxidative addition to Pd(0) catalysts (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Reactivity order : I > Br > Cl. The iodo group is preferentially replaced in cross-couplings, enabling selective derivatization .
  • Side reactions : Prevent proto-deiodination by using anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of halogenated aromatic vapors .
  • Waste disposal : Collect halogenated waste separately; avoid environmental release .

How do computational tools predict reactivity for further functionalization?

Q. Advanced

  • DFT calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine-bearing carbon shows high electrophilicity, favoring nucleophilic attack .
  • Molecular docking : Predict binding affinities if used in medicinal chemistry (e.g., enzyme inhibition studies) .

What purification methods isolate this compound from complex mixtures?

Q. Basic

  • Column chromatography : Use silica gel with hexane/EtOAc gradients (5–20% EtOAc) to separate halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to low solubility of polyhalogenated aromatics .

How do multiple halogens impact its use in multi-step syntheses?

Q. Advanced

  • Electronic modulation : Cl withdraws electrons, deactivating the ring toward electrophilic substitution but enhancing oxidative coupling reactivity .
  • Sequential functionalization : Use Pd-catalyzed couplings to replace iodine first, retaining Cl for later steps (e.g., Ullmann coupling) .

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